![molecular formula C17H14S B13351169 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides under conditions that promote nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore, a part of a molecule responsible for its biological activity. Studies investigate its interactions with biological targets, aiming to develop new therapeutic agents .
Industry: In industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for improving the performance of electronic devices .
Mécanisme D'action
The mechanism by which 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
10H-benzo[b]indeno[2,1-d]thiophene: Lacks the dimethyl groups, resulting in different chemical and physical properties.
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]furan: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Uniqueness: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is unique due to the presence of the dimethyl groups, which can influence its electronic properties and reactivity. These modifications can enhance its suitability for specific applications, such as in organic electronics and materials science .
Propriétés
Formule moléculaire |
C17H14S |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
10,10-dimethylindeno[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H14S/c1-17(2)13-9-5-3-7-11(13)16-15(17)12-8-4-6-10-14(12)18-16/h3-10H,1-2H3 |
Clé InChI |
UHALHGRUGWBUHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




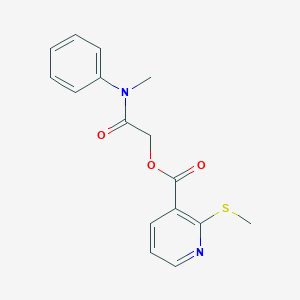
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)

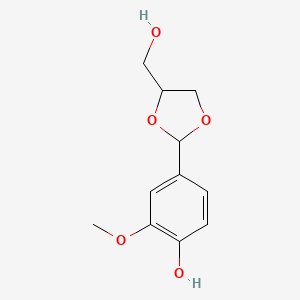
![6-(5-phenyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351108.png)

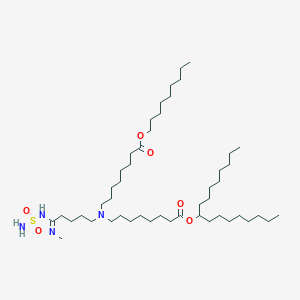
![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
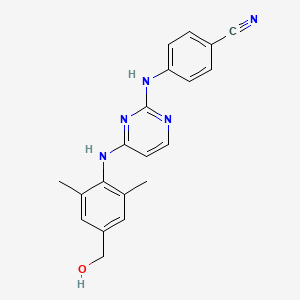
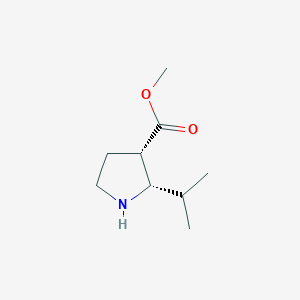
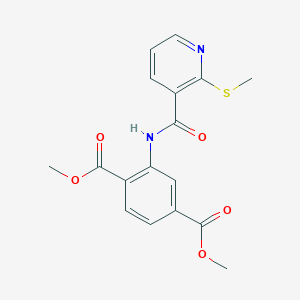
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
